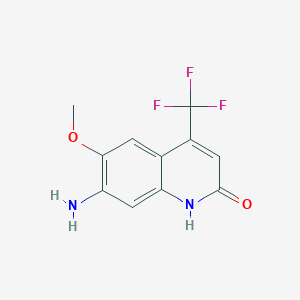![molecular formula C14H11BrN2O2 B12588792 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- CAS No. 635731-99-6](/img/structure/B12588792.png)
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- is a chemical compound with the molecular formula C14H11BrN2O2. It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group, a bromine atom, and a methoxyphenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- typically involves the bromination of 3-pyridinecarbonitrile followed by the introduction of the methoxyphenylmethoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenylmethanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridinecarbonitriles, such as:
- 3-Pyridinecarbonitrile, 2-bromo-4-methoxy-
- 3-Pyridinecarbonitrile, 2-bromo-4-[(4-hydroxyphenyl)methoxy]-
- 3-Pyridinecarbonitrile, 2-chloro-4-[(4-methoxyphenyl)methoxy]-
Uniqueness
What sets 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the methoxyphenylmethoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
635731-99-6 |
|---|---|
Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BrN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3 |
InChI Key |
GAVMYVUSFLSUET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


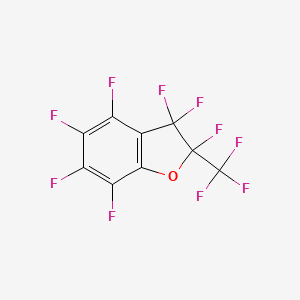
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
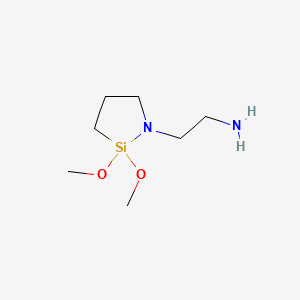
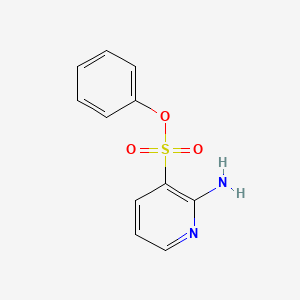
![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
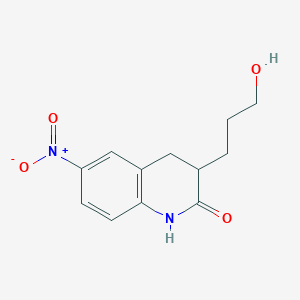
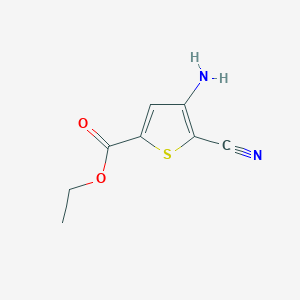

![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
